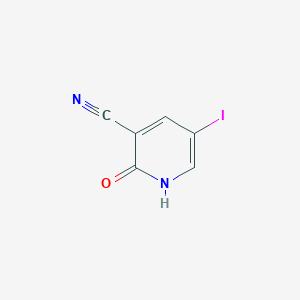

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

描述

Overview of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

This compound represents a specialized class of halogenated heterocyclic compounds that combines the structural features of pyridine derivatives with organoiodine functionality. The compound exists as a crystalline solid under standard laboratory conditions and possesses a molecular formula of C₆H₃IN₂O with a molecular weight of 246.01 grams per mole. Its systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative designations including 2-hydroxy-5-iodonicotinonitrile and 3-cyano-2-hydroxy-5-iodopyridine. The compound's unique structural architecture features a pyridine ring bearing a hydroxyl group at the 2-position, a cyano group at the 3-position, and an iodine atom at the 5-position, creating a highly functionalized heterocyclic framework.

The compound demonstrates notable stability under ambient conditions while exhibiting enhanced reactivity due to the presence of multiple functional groups. Its molecular structure incorporates both electron-withdrawing and electron-donating substituents, which collectively influence its chemical behavior and biological activity profiles. The spatial arrangement of these functional groups creates opportunities for diverse chemical transformations, making it particularly valuable in synthetic organic chemistry applications. Chemical databases including PubChem and European Chemicals Agency registries have documented its properties extensively, providing comprehensive characterization data that supports its utilization in research and development activities.

The compound's physical properties align with those typical of substituted pyridine derivatives, exhibiting solubility characteristics that favor organic solvents while maintaining limited water solubility. Storage recommendations indicate stability at room temperature under appropriate conditions, though protection from light and moisture is advisable to maintain chemical integrity. Its crystalline nature facilitates purification processes and analytical characterization, supporting its practical application in laboratory synthesis protocols.

Historical Context and Discovery

The development of this compound emerged from broader research efforts in pyridine chemistry that began intensifying during the late twentieth century. Pyridine derivatives gained prominence following Arthur Hantzsch's pioneering work in 1881, which established fundamental synthetic approaches to pyridine compounds through multi-component reactions involving beta-ketoesters, aldehydes, and ammonia. This foundational work created the theoretical framework that would later enable the development of more complex pyridine derivatives, including halogenated variants such as the target compound.

The specific compound first appeared in chemical literature during the early 2000s, with initial documentation in chemical databases occurring in 2010. Patent literature from the mid-2010s reveals increasing interest in iodinated pyridine derivatives for pharmaceutical applications, particularly in the synthesis of 2-amino-5-hydroxypyridine derivatives that serve as intermediates for bioactive compounds. Chinese patent documentation from 2015 specifically addresses synthetic methodologies for related iodinated pyridine compounds, indicating growing recognition of their synthetic utility.

Research publications from the 2010s demonstrated the compound's value in medicinal chemistry applications, particularly in the development of heterocyclic frameworks with potential therapeutic properties. The synthesis of polysubstituted nicotinonitriles and their derived compounds became a focus area, with investigators exploring their cytotoxic effects and potential applications in cancer research. This period marked a transition from purely academic interest to practical applications in drug discovery and development programs.

Recent developments have emphasized the compound's role in palladium-mediated coupling reactions and advanced synthetic transformations. Contemporary research has highlighted its utility in constructing complex molecular architectures, particularly those featuring multiple heteroatoms and functional groups that are characteristic of modern pharmaceutical intermediates. The evolution of synthetic methodologies has enhanced access to this compound, supporting expanded research applications and potential commercial utilization.

Significance in Pyridine Chemistry

This compound occupies a distinctive position within the broader landscape of pyridine chemistry due to its unique combination of structural features and reactivity patterns. Pyridine derivatives have demonstrated remarkable versatility in pharmaceutical applications, serving as core structures in numerous therapeutic agents including anticancer, antiviral, antimicrobial, anti-inflammatory, antihypertensive, analgesic, and antimalarial compounds. The incorporation of iodine substitution significantly enhances the synthetic potential of pyridine frameworks by enabling diverse cross-coupling reactions and facilitating the construction of complex molecular architectures.

The compound's significance extends beyond its individual properties to encompass its role as a synthetic building block for more elaborate heterocyclic systems. Research has demonstrated its utility in constructing thieno[2,3-b]pyridine derivatives through intramolecular cyclization reactions, which represent important structural motifs in medicinal chemistry. These transformations highlight the compound's capacity to participate in sophisticated synthetic sequences that generate libraries of potentially bioactive molecules. The presence of the cyano group provides additional synthetic opportunities, enabling further functionalization through reduction, hydrolysis, or cycloaddition reactions.

Contemporary synthetic strategies have leveraged the compound's reactivity in electrophilic cyclization processes, as demonstrated in recent literature describing the synthesis of substituted pyridine derivatives. These methodologies exemplify the compound's contribution to advancing synthetic organic chemistry by providing access to previously challenging molecular targets. The development of efficient synthetic routes to such compounds has facilitated their incorporation into drug discovery programs and materials science applications.

The compound's impact on pyridine chemistry research extends to its role in understanding structure-activity relationships within heterocyclic systems. Studies examining the biological activities of related pyridine derivatives have provided insights into the influence of specific substitution patterns on pharmacological properties. This knowledge base supports rational design approaches for developing new therapeutic agents and optimizing existing drug candidates.

Scope and Objectives of the Research

This comprehensive analysis aims to examine this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and applications in contemporary research. The primary objective involves consolidating current knowledge regarding this compound's structural characteristics, physical properties, and chemical behavior to provide a foundation for understanding its utility in various scientific disciplines. This examination will draw upon diverse sources including peer-reviewed literature, patent documentation, and chemical database records to ensure comprehensive coverage of relevant information.

A secondary objective focuses on evaluating the compound's synthetic methodologies and reaction pathways to assess current state-of-the-art approaches for its preparation and utilization. This analysis will examine both direct synthetic routes and indirect approaches that employ the compound as an intermediate in more complex synthetic sequences. Understanding these methodologies is crucial for evaluating the practical accessibility of this compound and its potential for scaled production in research or commercial applications.

The research scope encompasses examination of the compound's applications in medicinal chemistry and pharmaceutical development, with particular attention to its role as a building block for bioactive molecules. This includes analysis of its incorporation into drug discovery programs and its contribution to the development of novel therapeutic agents. The investigation will also consider its potential applications in materials science and other specialized chemical applications where its unique structural features provide specific advantages.

An additional research objective involves evaluating the compound's position within the broader context of heterocyclic chemistry and its contribution to advancing synthetic organic chemistry methodologies. This includes assessment of its role in developing new synthetic transformations and its potential for generating novel chemical entities with enhanced properties. The analysis will also consider future research directions and potential applications that may emerge as synthetic methodologies continue to evolve.

属性

IUPAC Name |

5-iodo-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNUUSNUUZTHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670264 | |

| Record name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766515-33-7 | |

| Record name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 766515-33-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including cytotoxic effects against cancer cell lines and antimicrobial properties.

Chemical Structure and Properties

Molecular Formula: C₆H₃IN₂O

Linear Formula: C₆H₃IN₂O

CAS Number: 766515-33-7

The compound features a dihydropyridine ring with a carbonitrile group, which is known to contribute to various biological activities.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyridine derivatives, including this compound, the following results were obtained using the MTT assay:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HepG2 | 8.02 ± 0.38 |

| MCF-7 | 6.95 ± 0.34 | |

| Reference Compound (5-FU) | HepG2 | 9.42 ± 0.46 |

The compound demonstrated potent cytotoxicity against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC₅₀ values indicating stronger activity than the reference drug 5-fluorouracil (5-FU) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Research indicates that derivatives of this compound exhibit activity against various bacterial strains.

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial effects of substituted pyridine compounds:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Iodo-2-oxo-1,2-dihydropyridine derivatives | Staphylococcus aureus | 2.18 μg/mL |

| Escherichia coli | 3.08 μg/mL | |

| Candida albicans | 1.50 μg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .

The biological activity of 5-Iodo-2-oxo-1,2-dihydropyridine derivatives is hypothesized to be linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. The inhibition of Pim-1 kinase has been noted as a potential mechanism by which these compounds exert their cytotoxic effects .

相似化合物的比较

Structural Analogues and Their Key Features

The following table summarizes critical differences between 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile and its analogues:

Electronic and Reactivity Comparisons

- Iodo vs. Chloro Substituents : The iodine atom in the parent compound (C5) offers superior leaving-group capability in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogues, which require harsher conditions .

- Cyano vs. Carboxylate Groups: The cyano group (C3) enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution, whereas carboxylate derivatives (e.g., methyl ester) improve solubility for pharmacokinetic studies .

- Thioxo vs. Oxo Groups : Replacement of the oxo group (C2) with thioxo increases ring polarization, enabling sulfur-specific reactivity in heterocyclic synthesis .

Thermal and Spectral Properties

- Chromeno[2,3-b]pyridine derivative: Decomposition at 317–318°C due to fused aromatic systems .

- IR Spectroscopy: Cyano stretching vibrations (~2188 cm⁻¹) are consistent across derivatives, while iodo substituents lack strong IR signals but are identifiable via mass spectrometry .

准备方法

Electrophilic Cyclization

Electrophilic cyclization can be employed to synthesize pyridine derivatives. For instance, Karadeniz et al. demonstrated a facile electrophilic cyclization approach for synthesizing related compounds, which could be adapted for 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile by incorporating an iodo group into the precursor.

Iodination of Pyridinones

Iodination of pyridinones is a direct method to introduce the iodo group. This can be achieved using iodine or iodine-containing reagents like sodium iodide (NaI) in the presence of an oxidizing agent. The choice of conditions and reagents is crucial to ensure selective iodination at the desired position.

Nitrile Group Installation

The nitrile group can be installed via condensation reactions involving malononitrile or cyanoacetamide. These reactions typically require a base to facilitate the formation of the nitrile functionality.

Oxo Group Formation

The oxo group in the pyridinone ring can be formed through various methods, including the oxidation of a precursor or the use of a pre-formed pyridinone as a starting material.

Reaction Conditions and Reagents

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Iodination | NaI, I₂ | AcOH, reflux | 60-80% |

| Nitrile Formation | Malononitrile, K₂CO₃ | EtOH, reflux | 70-90% |

| Oxo Group Formation | Oxidizing agent (e.g., H₂O₂) | AcOH, rt | 80-95% |

Research Findings and Applications

Recent research has highlighted the potential of pyridine derivatives in various applications, including antimicrobial and anticancer activities. The versatility of This compound as a building block in organic synthesis makes it an attractive candidate for further drug development and material science applications.

常见问题

Basic: What are the optimal synthetic routes for 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be fine-tuned?

The synthesis typically involves halogenation at the pyridine ring’s 5th position. A common approach is iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., acetic acid or H2SO4). Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and byproduct formation.

- Solvent : Polar aprotic solvents like DMF enhance iodine incorporation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Yield optimization requires monitoring via TLC and adjusting stoichiometry (1.2–1.5 eq. iodine source).

Advanced: How do electronic effects of the iodo substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing iodine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

- Suzuki Coupling : Use Pd(PPh3)4 (5 mol%), arylboronic acids (1.2 eq.), and K2CO3 in DMF/H2O (3:1) at 100°C. The iodine’s inductive effect stabilizes the transition state, improving coupling efficiency .

- Contradictions : Competing dehalogenation may occur under strongly basic conditions; mitigate via lower base concentrations (e.g., 0.5 M Na2CO3) .

Basic: What spectroscopic methods are critical for characterizing structural integrity?

- 1H/13C NMR : Confirm substitution patterns. The pyridone NH proton appears as a singlet near δ 12 ppm (DMSO-d6). The nitrile carbon resonates at ~115 ppm .

- IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ peaks; fragmentation patterns validate iodination .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). The iodine’s van der Waals radius enhances hydrophobic pocket interactions .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 50 ns simulations in GROMACS). Key metrics: RMSD < 2 Å, hydrogen bond persistence >70% .

Basic: What are common side reactions during iodination, and how are they mitigated?

- Diiodination : Excess iodine or prolonged reaction times lead to diiodo byproducts. Limit iodine to 1.2 eq. and monitor via TLC .

- Oxidation of Pyridone : Use inert atmosphere (N2/Ar) to prevent ring oxidation. Add antioxidants (e.g., BHT) in trace amounts .

Advanced: How does the iodine substituent affect the compound’s photophysical properties?

- UV-Vis : The iodine atom induces a red shift (λmax ~320 nm in MeOH) due to heavy atom effect, enhancing intersystem crossing for fluorescence quenching .

- TD-DFT Calculations : Predict excitation energies (e.g., B3LYP/6-31G*) to correlate with experimental absorbance .

Basic: What solvents stabilize this compound in solution?

- Storage : Use DMSO or DMF for long-term stability (avoid protic solvents like MeOH, which promote hydrolysis).

- Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for XRD .

Advanced: What strategies resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., COX-2 inhibition via ELISA). Adjust for cell line variability (e.g., HEK293 vs. RAW264.7) .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and assess cooperativity .

Basic: How is the compound’s purity validated for pharmacological assays?

- HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (95:5 to 5:95 over 20 min). Purity >98% required for in vitro studies .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric iodination to minimize racemization .

- Process Controls : In-line FTIR monitors reaction progression; avoid high-shear mixing to prevent crystal polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。